4,4,4-Trifluorobutan-2-amine
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Overview
Description
4,4,4-Trifluorobutan-2-amine is an organic compound with the molecular formula C4H8F3N. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butane chain, with an amine group attached to the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluorobutan-2-amine typically involves the alkylation of glycine Schiff base with trifluoroethyl iodide under basic conditions. The process includes the formation of a nickel (II) complex with the glycine Schiff base, followed by alkylation with trifluoroethyl iodide. The resultant alkylated nickel (II) complex is then disassembled to reclaim the chiral auxiliary and produce this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluorobutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluorobutanone, while reduction could produce butane derivatives .
Scientific Research Applications
4,4,4-Trifluorobutan-2-amine is utilized in various scientific research applications due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 4,4,4-Trifluorobutan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4,4,4-Trifluorobutan-1-amine
- (2S)-4,4,4-Trifluorobutan-2-amine; hydrochloride
Comparison: 4,4,4-Trifluorobutan-2-amine is unique due to the position of the amine group on the second carbon, which influences its reactivity and interaction with other molecules. In contrast, 4,4,4-Trifluorobutan-1-amine has the amine group on the first carbon, leading to different chemical properties and applications. The hydrochloride salt of (2S)-4,4,4-Trifluorobutan-2-amine offers enhanced solubility and stability, making it suitable for specific industrial and pharmaceutical applications .
Properties
IUPAC Name |
4,4,4-trifluorobutan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N/c1-3(8)2-4(5,6)7/h3H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEQNJJYWZWKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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